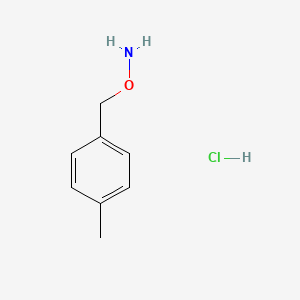

O-(p-Methylbenzyl)hydroxylamine hydrochloride

Descripción general

Descripción

Synthesis Analysis

Research on related hydroxylamines, such as O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA), provides insights into synthesis methods that could be applicable to O-(p-Methylbenzyl)hydroxylamine hydrochloride. PFBHA, for instance, has been synthesized for the determination of various carbonyl-containing compounds, indicating the versatility of hydroxylamine derivatives in chemical synthesis (Cancilla & Hee, 1992).

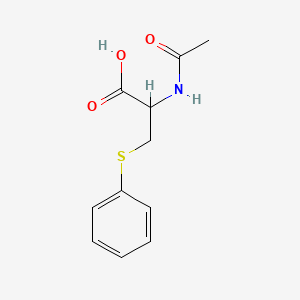

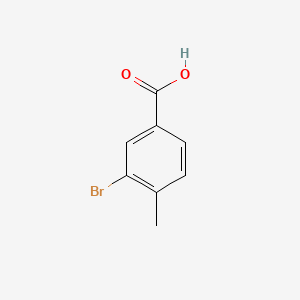

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives plays a crucial role in their reactivity and application. Studies on the molecular structure of related compounds, such as N-(o-and p-hydroxybenzyl)cytisine, have utilized NMR spectroscopy, x-ray structure analysis, and molecular modeling to investigate their properties, suggesting similar analytical techniques could be employed to understand O-(p-Methylbenzyl)hydroxylamine hydrochloride (Makhmudov et al., 2008).

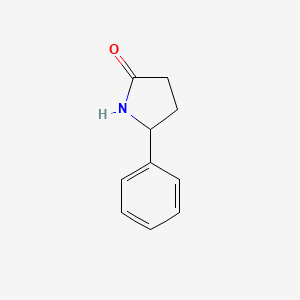

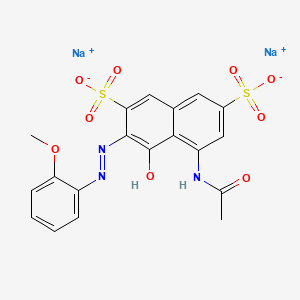

Chemical Reactions and Properties

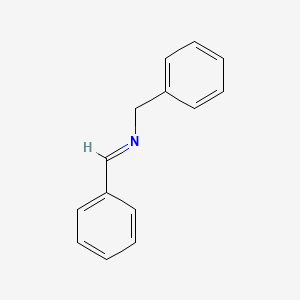

The chemical reactions and properties of hydroxylamine derivatives are central to their application in synthesis and analysis. For example, the photolysis of N,N-Dibenzyl-O-acylhydroxylamines has been studied to understand the mechanism of imine-forming radical elimination reactions, highlighting the reactive nature of these compounds under certain conditions (Sakurai et al., 1991).

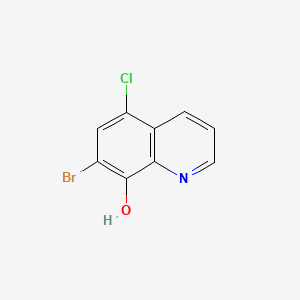

Physical Properties Analysis

The physical properties of hydroxylamine derivatives, such as solubility and thermal stability, are essential for their practical application. An aqueous solubility study of salts of benzylamine derivatives used X-ray crystallographic analysis to understand the solubility enhancements through salt formation, providing a methodological approach that could be applied to study O-(p-Methylbenzyl)hydroxylamine hydrochloride (Parshad et al., 2004).

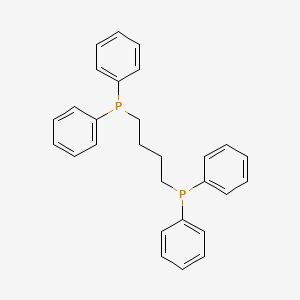

Chemical Properties Analysis

The chemical properties of hydroxylamine derivatives, including reactivity with various functional groups and stability under different conditions, are critical for their utilization in chemical synthesis and analytical applications. Studies on the reactions of N-tosyl-O-2,4,6-trimethylbenzylhydroxylamine with primary alkyl halides to yield protected hydroxylamines illustrate the diverse reactivity of hydroxylamine derivatives and their potential in synthetic chemistry (Isowa & Kurita, 1974).

Aplicaciones Científicas De Investigación

1. Direct Synthesis of O-Bn Hydroxamates from Unactivated Aliphatic and Aromatic Esters

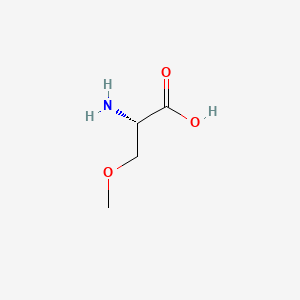

- Summary of Application: This research paper discusses a direct, simple, and high-yielding method for the synthesis of hydroxamate derivatives from a broad range of unactivated esters with the anion of O-benzyl-hydroxylamine generated in situ .

- Methods of Application: The reaction takes place in minutes at −78 °C. The method was successfully utilized with enolizable esters, including chiral α-amino acid esters and peptides with no trace of racemization at the α-carbon detected .

- Results or Outcomes: Hydroxamic acids are of utmost importance in the field of bioorganic and coordination chemistry. They indeed feature excellent bio-availability and count among the best ligands known for most biologically relevant metals .

2. O-Derivatization of Hydroxylamines, Oximes and Related Compounds

- Summary of Application: This research discusses the O-alkylation and arylation of Oximes, Hydroxylamines and related compounds .

- Methods of Application: A Pd-catalyzed O-arylation of ethyl acetohydroximate as a hydroxylamine equivalent with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope .

- Results or Outcomes: The reaction allows access to O-arylhydroxylamines that would be difficult to prepare .

3. O-Derivatization of Hydroxylamines, Oximes and Related Compounds

- Summary of Application: This research discusses the O-alkylation and arylation of Oximes, Hydroxylamines and related compounds .

- Methods of Application: A Pd-catalyzed O-arylation of ethyl acetohydroximate as a hydroxylamine equivalent with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope .

- Results or Outcomes: The reaction allows access to O-arylhydroxylamines that would be difficult to prepare .

4. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent

- Summary of Application: This research discusses the use of O-benzoylhydroxylamines as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions .

- Methods of Application: The paper highlights the key contributions to the recent transition metal-catalyzed C–N bond formation reactions using O-benzoylhydroxylamines as an aminating agent .

- Results or Outcomes: The use of O-benzoylhydroxylamines has proven to be the best and most widely used in both academic and industrial research .

5. O-Derivatization of Hydroxylamines, Oximes and Related Compounds

- Summary of Application: This research discusses the O-alkylation and arylation of Oximes, Hydroxylamines and related compounds .

- Methods of Application: A Pd-catalyzed O-arylation of ethyl acetohydroximate as an hydroxylamine equivalent with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope .

- Results or Outcomes: The reaction allows access to O -arylhydroxylamines that would be difficult to prepare .

6. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications

- Summary of Application: This research discusses the importance of Hydroxamic Acid Derivatives in medicinal chemistry .

- Methods of Application: The paper highlights the synthetic strategies for creating Hydroxamic Acid Derivatives .

- Results or Outcomes: Hydroxamic Acid Derivatives have shown to be of utmost importance in the field of medicinal chemistry .

Safety And Hazards

The compound may form combustible dust concentrations in air . It may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction . It is suspected of causing cancer . It may cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

Propiedades

IUPAC Name |

O-[(4-methylphenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWBUEQJIPSFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192226 | |

| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(p-Methylbenzyl)hydroxylamine hydrochloride | |

CAS RN |

38936-62-8 | |

| Record name | Hydroxylamine, O-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38936-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038936628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)